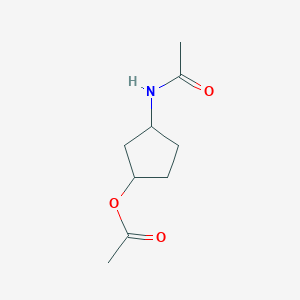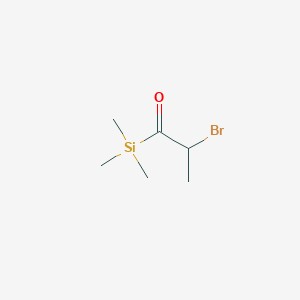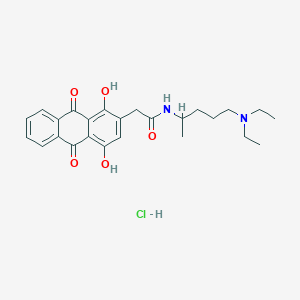
3-Acetamidocyclopentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidocyclopentyl acetate is an organic compound with a unique structure that combines an acetamido group and a cyclopentyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidocyclopentyl acetate typically involves the acylation of cyclopentylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopentylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetamidocyclopentyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentylamines.
Aplicaciones Científicas De Investigación
3-Acetamidocyclopentyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-acetamidocyclopentyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl moiety provides a hydrophobic interaction, which can affect the compound’s binding affinity and specificity.
Similar Compounds:
Cyclopentyl acetate: Lacks the acetamido group, making it less versatile in biological applications.
3-Acetamidocyclohexyl acetate: Similar structure but with a six-membered ring, which may alter its chemical and biological properties.
N-Acetylcyclopentylamine: Similar functional groups but different overall structure, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its combination of an acetamido group and a cyclopentyl acetate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propiedades
| 75694-92-7 | |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(3-acetamidocyclopentyl) acetate |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8-3-4-9(5-8)13-7(2)12/h8-9H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
JEHGTNNKFNBMHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/no-structure.png)






![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
